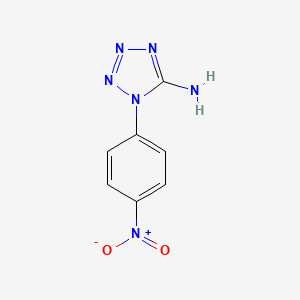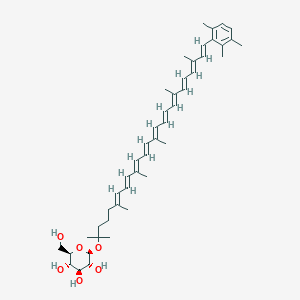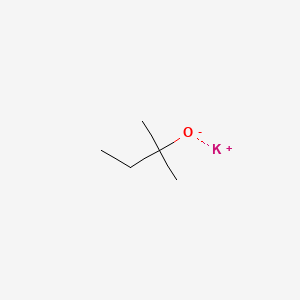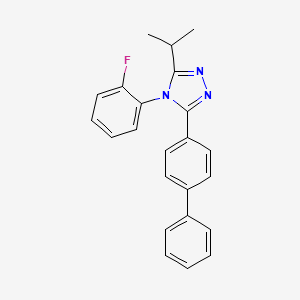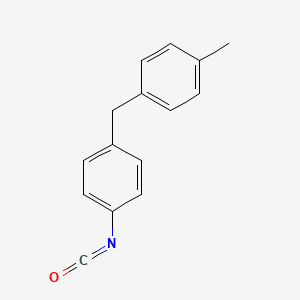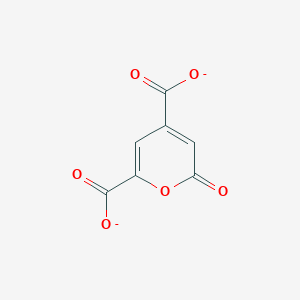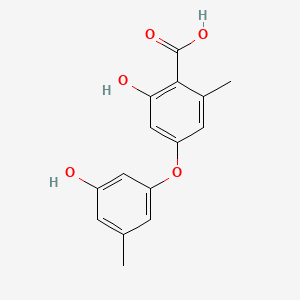
Deoxygerfelin
Übersicht
Beschreibung
Deoxygerfelin is a phenolic antioxidant compound that has been found in the marine-derived fungus Aspergillus versicolor . It is a member of the class of benzoic acids, specifically salicylic acid, which is substituted at position 6 by a methyl group and at position 4 by a 3-hydroxy-5-methylphenoxy group
Wissenschaftliche Forschungsanwendungen
Deoxygerfelin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch seine antioxidative Aktivität. Es fängt freie Radikale ein, indem es Wasserstoffatome spendet, wodurch reaktive Sauerstoffspezies neutralisiert werden . Diese Aktivität wird mit Assays wie dem Trolox-Äquivalent-Aktivitätskonzentrationsassay gemessen . Die molekularen Ziele umfassen verschiedene reaktive Sauerstoffspezies, und die beteiligten Pfade sind diejenigen, die mit oxidativem Stress und Redox-Gleichgewicht zusammenhängen.
Ähnliche Verbindungen:
Benzoesäurederivate: Zu den anderen ähnlichen Verbindungen gehören verschiedene Benzoesäurederivate, die durch mikrobielle Co-Kultur hergestellt werden, wie z. B. 3-Hydroxybenzoesäure.
Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seiner spezifischen Struktur, die ihm besondere antioxidative Eigenschaften verleiht. Seine Fähigkeit, die Produktion anderer Sekundärmetabolite in mikrobiellen Co-Kultivierungssystemen zu induzieren, unterscheidet es außerdem von anderen phenolischen Verbindungen .
Wirkmechanismus
Target of Action
Deoxygerfelin is a phenolic antioxidant that has been found in A. versicolor . Its primary target is free radicals, which it scavenges in a Trolox equivalent activity concentration (TEAC) assay . Free radicals are unstable atoms that can cause damage to cells, contributing to aging and diseases. By scavenging these free radicals, this compound helps to prevent or slow down the damage to cells.
Biochemische Analyse
Biochemical Properties
Deoxygerfelin plays a significant role in biochemical reactions as a phenolic antioxidant. It interacts with various biomolecules, including enzymes and proteins, to exert its antioxidative effects. This compound scavenges free radicals in a Trolox equivalent activity concentration (TEAC) assay . It has been found to interact with enzymes involved in oxidative stress pathways, thereby reducing oxidative damage in cells . The compound’s ability to donate hydrogen atoms to free radicals helps stabilize and neutralize these reactive species, preventing cellular damage.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules involved in oxidative stress responses . By reducing oxidative stress, this compound helps maintain cellular homeostasis and prevents apoptosis (programmed cell death) induced by oxidative damage . Additionally, this compound has been observed to enhance the expression of antioxidant genes, further bolstering the cell’s defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to reactive oxygen species (ROS) and neutralizes them by donating hydrogen atoms . This binding interaction helps prevent ROS from damaging cellular components such as DNA, proteins, and lipids. This compound also inhibits the activity of pro-oxidant enzymes, thereby reducing the production of ROS . Furthermore, this compound activates antioxidant enzymes, enhancing the cell’s ability to detoxify harmful reactive species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, maintaining its antioxidative properties over time . Long-term studies have shown that this compound continues to provide protective effects against oxidative stress in both in vitro and in vivo models . Its efficacy may decrease over extended periods due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide significant antioxidative protection without adverse effects . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the beneficial effects of this compound while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play key roles in detoxifying ROS . This compound also affects metabolic flux by modulating the activity of enzymes involved in the pentose phosphate pathway, a crucial pathway for generating reducing equivalents and maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with transport proteins and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, primarily accumulating in mitochondria and the endoplasmic reticulum . Its localization to these organelles is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . Within these organelles, this compound exerts its antioxidative effects, protecting mitochondrial DNA and proteins from oxidative damage .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Deoxygerfelin kann durch mikrobielle Co-Kultur-Techniken synthetisiert werden. In einer Studie wurden Aspergillus sydowii und Bacillus subtilis co-kultiviert, was zur Produktion von this compound führte . Der Prozess umfasst die Substratzugabe, die stabile Isotopenmarkierung und die Genexpressionsanalyse, um die Biosynthesewege aufzuklären .
Industrielle Produktionsmethoden: Diese Methode nutzt die natürlichen Interaktionen zwischen Mikroorganismen, um die Produktion von Sekundärmetaboliten, einschließlich this compound, zu induzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Deoxygerfelin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Als phenolische Verbindung kann es an Redoxreaktionen teilnehmen und als Antioxidans wirken, indem es freie Radikale einfängt .
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen können nukleophile aromatische Substitutionen umfassen, bei denen Nucleophile Substituenten am aromatischen Ring ersetzen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Chinonen führen, während die Reduktion Hydrochinone erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid Derivatives: Other similar compounds include various benzoic acid derivatives produced through microbial co-culture, such as 3-hydroxybenzoic acid.
Uniqueness: this compound’s uniqueness lies in its specific structure, which imparts distinct antioxidant properties. Its ability to induce the production of other secondary metabolites in microbial co-culture systems further distinguishes it from other phenolic compounds .
Eigenschaften
IUPAC Name |
2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIMBOWRAUNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635881 | |
| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36149-01-6 | |
| Record name | 4-Carboxydiorcinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36149-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deoxygerfelin influence the metabolic activity of Bacillus subtilis in co-culture?
A1: In co-culture, this compound, a secondary metabolite produced by Aspergillus sydowii, acts as an inducer molecule for Bacillus subtilis. [] This induction stimulates B. subtilis to produce benzoic acid. This initial interaction triggers a cascade of metabolic events leading to the biosynthesis of novel benzoic acid derivatives. []
Q2: What is the significance of the interaction between Aspergillus sydowii and Bacillus subtilis mediated by this compound?
A2: The this compound-mediated interaction between A. sydowii and B. subtilis highlights the importance of interspecific crosstalk in microbial communities. [] This interaction leads to the production of novel benzoic acid derivatives, showcasing the potential of co-culture for discovering new bioactive compounds. [] This discovery has implications for understanding microbial ecology and exploring new avenues for drug discovery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


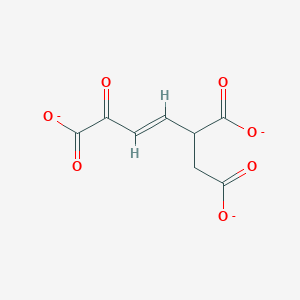

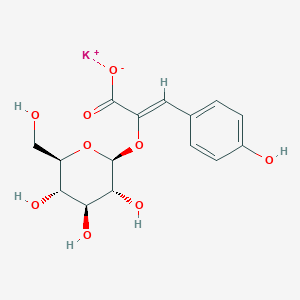

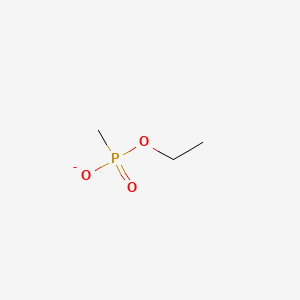
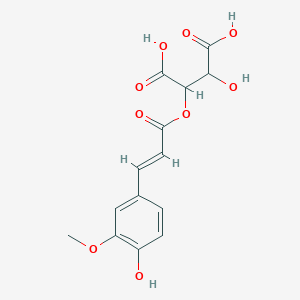
![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)
